2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid
Overview
Description
This compound is known for its distinctive combination of chlorine and fluorine atoms, which contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-chloro-4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the hydrazone linkage. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity or inhibit specific biochemical pathways. Additionally, the presence of chlorine and fluorine atoms enhances its binding affinity to target molecules, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzoyl chloride: A precursor in the synthesis of various chlorinated compounds.
3-Chloro-4-fluoroaniline: A building block in the synthesis of fluorinated aromatic compounds.
2,3-Dichloro-4-oxo-but-2-enoic acid: A structurally related compound with similar reactivity.
Uniqueness
2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid stands out due to its unique combination of chlorine and fluorine atoms, which impart distinct chemical and biological properties. Its ability to form stable hydrazone linkages and interact with metal ions makes it a valuable compound in various research fields .
Properties
IUPAC Name |
2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3FN2O2/c11-6-3-5(1-2-8(6)14)16-15-4-7(12)9(13)10(17)18/h1-4,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFGJGLWOAQEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN=CC(=C(C(=O)O)Cl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397272 | |
Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219929-44-9 | |
Record name | 2,3-dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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